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This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals encountering

oscillatory behavior in predictions using the DM21 functional.

Troubleshooting Guide
Unstable or oscillatory predictions during geometry optimization can be a significant hurdle.

This guide provides a step-by-step approach to identify, diagnose, and mitigate these issues.

Question: My geometry optimization with DM21 is not converging or the energy/forces are

fluctuating wildly. What should I do?

Answer: Oscillatory behavior is a known characteristic of the DM21 neural network functional,

which can arise from the non-smooth nature of the potential energy surface it generates. This

can lead to noisy gradients and hinder convergence.[1][2][3][4][5] Follow this troubleshooting

workflow to address the issue:
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Caption: Troubleshooting workflow for DM21 convergence issues.
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Frequently Asked Questions (FAQs)
1. What is oscillatory behavior in DM21 and what causes it?

Oscillatory behavior in the context of DM21, a neural network-based exchange-correlation

functional, refers to the non-smooth prediction of the potential energy surface (PES). This can

manifest as high-frequency oscillations in the calculated energies and their gradients (forces)

with small changes in molecular geometry.[1][6][7] This is a known challenge with some neural

network functionals and is attributed to the nature of the neural network's interpolation.[1][2][3]

[4][5]

2. How does this oscillatory behavior impact my drug discovery research?

In drug discovery, accurate determination of the three-dimensional structure of a molecule is

crucial for understanding its interaction with a biological target. Geometry optimization is the

computational method used to find the most stable structure (a minimum on the PES). If the

PES is not smooth, the optimization algorithm may struggle to find the true minimum, leading

to:

Convergence failure: The optimization may not reach a stable endpoint.

Inaccurate geometries: The predicted stable structure may be incorrect, which can mislead

subsequent docking or molecular dynamics studies.[6][7]

Increased computational cost: The optimization may take an excessive number of steps.

3. When should I be most concerned about these oscillations?

You should be particularly cautious when:

Your geometry optimization fails to converge.

You observe large fluctuations in energy and forces between optimization steps.

You are studying systems that are sensitive to small geometric changes, such as weakly

bound complexes or molecules with flexible dihedral angles.
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The system you are studying is significantly different from the molecules included in the

DM21 training set.[6][7]

4. Are there specific parameter adjustments I can make to mitigate this issue?

Yes. A key parameter to adjust is the numerical differentiation step size used to calculate the

nuclear gradients. For DM21, a step size in the range of 0.0001 to 0.001 Å has been shown to

produce smoother gradients, which can significantly improve the stability of the geometry

optimization.[2][3][4][5]

5. Does DM21's high accuracy in energy prediction guarantee accurate geometries?

No. While DM21 has demonstrated high accuracy in energy calculations for many systems, this

does not automatically translate to high accuracy in geometry optimization.[1][6] Geometry

optimization relies on accurate gradients of the energy, which can be affected by the oscillatory

nature of the DM21-predicted PES.

Quantitative Data Summary
The following table summarizes the performance of DM21 in geometry optimization compared

to other functionals on the LMGB35 benchmark, as reported in a recent study. The metric

shown is the Mean Absolute Error (MAE) in bond lengths, a measure of the accuracy of the

predicted geometries.

Functional
Mean Absolute Error (MAE) in Bond
Lengths (pm)

DM21 Varies, can be below 2 pm for some molecules

PBE0
Generally performs well, sometimes

outperforming DM21

SCAN
Generally performs well, sometimes

outperforming DM21

Note: Lower MAE values indicate higher accuracy in predicting molecular geometries.

Performance can be molecule-dependent. For some hydrocarbons, DM21 showed a lower

MAE than PBE0 and SCAN, while for other molecules, the opposite was true.[6]
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Experimental Protocols
Protocol for Geometry Optimization with DM21

This protocol outlines a best-practice approach for performing geometry optimization using the

DM21 functional, with specific steps to address potential oscillatory behavior.
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Caption: Recommended workflow for DM21 geometry optimization.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b13910615?utm_src=pdf-body-img
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13910615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed Steps:

Prepare Initial Geometry: Start with a reasonable initial structure. Pre-optimizing the

geometry with a less computationally expensive method (e.g., a semi-empirical method or a

smaller basis set DFT calculation) can provide a good starting point and reduce the number

of optimization cycles.[8]

Select DM21 Functional: In your quantum chemistry software package, specify DM21 as the

exchange-correlation functional. Choose a suitable basis set for your system.

Specify Coordinate System: Whenever possible, use redundant internal coordinates for the

geometry optimization. This is often the default and most efficient choice for molecular

systems.[9]

Set Numerical Differentiation Step Size: This is a critical step for DM21. In the input file for

your calculation, locate the option for the step size used in the numerical differentiation for

gradient calculations and set it to a value between 0.0001 and 0.001 Å.[2][3][4][5]

Define Convergence Criteria: Set appropriate convergence criteria for the change in energy,

the maximum force, and the root-mean-square of the forces between optimization steps.

Tighter convergence criteria for the Self-Consistent Field (SCF) procedure can also improve

the accuracy of the forces.[10][11]

Run Geometry Optimization: Execute the calculation.

Monitor Convergence: During the optimization, monitor the energy, forces, and geometric

parameters. If you observe oscillations where these values do not consistently decrease, you

may need to stop the calculation and revisit the setup, particularly the numerical

differentiation step size.[8]

Perform Frequency Calculation: After a successful geometry optimization, it is crucial to

perform a frequency calculation. The absence of imaginary frequencies will confirm that the

optimized structure is a true minimum on the potential energy surface.[12]

Analyze Final Geometry: Analyze the final optimized geometry and vibrational modes to

ensure they are chemically reasonable.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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